4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a methoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with an appropriate carboxylic acid derivative.
Introduction of the Bromoprop-2-en-1-yl Group: This step involves the alkylation of the benzodiazole ring with 2-bromoprop-2-en-1-yl bromide under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of the intermediate product to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromoprop-2-en-1-yl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromoprop-2-en-1-yl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of their function. The benzodiazole and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-HYDROXYPHENYL)PYRROLIDIN-2-ONE
- 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-CHLOROPHENYL)PYRROLIDIN-2-ONE
- 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-NITROPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20BrN3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H20BrN3O2/c1-14(22)12-25-19-6-4-3-5-18(19)23-21(25)15-11-20(26)24(13-15)16-7-9-17(27-2)10-8-16/h3-10,15H,1,11-13H2,2H3 |
InChI Key |
FMYGMTYPGHIIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br |
Origin of Product |
United States |
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